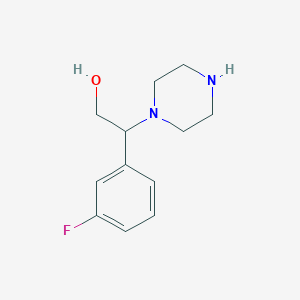

2-(3-Fluorophenyl)-2-piperazin-1-ylethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

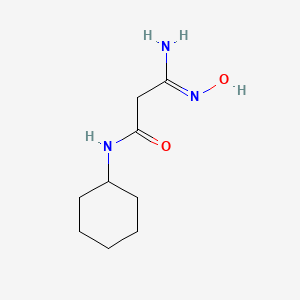

The compound “2-(3-Fluorophenyl)-2-piperazin-1-ylethanol” appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to bind to various receptors in the body .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the hydrogen and carbon atoms in the compound .Chemical Reactions Analysis

Piperazine compounds can undergo various chemical reactions, including acylation, alkylation, and substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a piperazine ring could impact the compound’s solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Solvent-Polarity Reconfigurable Fluorescent Logic Gates

Researchers have synthesized compounds incorporating a piperazine receptor and aryl group, functioning as fluorescent logic gates. These compounds demonstrate the ability to reconfigure their logic behavior based on solvent polarity, offering potential tools for probing cellular microenvironments and protein interfaces (Gauci & Magri, 2022).

Antimycobacterial Activity

A study designed and synthesized novel 1-(2-{3-/4-[(alkoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)-piperazin-1-ium chlorides, exploring their antimycobacterial properties. These compounds showed promising activity against M. tuberculosis, indicating their potential as new antimycobacterials with low toxicity against human cells (Goněc et al., 2017).

Serotonin and Dopamine Receptor Antagonists

The development of compounds with 5-HT2 antagonist activity from a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives highlights the exploration of novel central nervous system (CNS) therapeutics. These compounds, featuring piperazine groups, show potential as 5-HT2 antagonists, indicating their possible use in treating CNS disorders (Watanabe et al., 1992).

PET Imaging Agents

The development of PET imaging agents, such as [18F]GBR 13119, for the dopamine uptake system, illustrates the application of fluorophenyl-piperazine derivatives in neuroscience research. These compounds aid in the study of neurological disorders and the functioning of the brain's dopaminergic system (Haka et al., 1989).

Noncataleptogenic Antipsychotics

Research into noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists has led to the synthesis of 1-(4-fluorophenyl)-1H-indoles. This work is aimed at developing antipsychotic medications with profiles similar to clozapine, demonstrating the therapeutic potential of fluorophenyl-piperazine derivatives in psychiatry (Perregaard et al., 1992).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-fluorophenyl)-2-piperazin-1-ylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-11-3-1-2-10(8-11)12(9-16)15-6-4-14-5-7-15/h1-3,8,12,14,16H,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVILSICNXCPDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(CO)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide](/img/structure/B2689904.png)

![3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]urea](/img/structure/B2689909.png)

![4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2689914.png)

![[(1s,3s)-3-Acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/no-structure.png)

![Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate](/img/structure/B2689919.png)

![(E)-4-(Dimethylamino)-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]but-2-enamide](/img/structure/B2689920.png)

![methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2689922.png)

![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2689924.png)